![molecular formula C8H5BrF3NO2 B1292628 1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene CAS No. 239079-89-1](/img/structure/B1292628.png)
1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene
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Overview
Description
“1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H5BrF3NO2 . It has a molecular weight of 284.03 g/mol .
Synthesis Analysis
The synthesis of trifluoromethyl ethers, which includes compounds like “1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene”, can be achieved by both indirect and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies involve the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .
Molecular Structure Analysis
The InChI representation of the molecule is InChI=1S/C8H5BrF3NO2/c1-4-6(8(10,11)12)2-5(13(14)15)3-7(4)9/h2-3H,1H3
. The Canonical SMILES representation is CC1=C(C=C(C=C1Br)N+[O-])C(F)(F)F
.
Chemical Reactions Analysis
The trifluoromethoxylation of alkyl halides, a reaction relevant to the compound , has been studied extensively . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base . This method has demonstrated broad scope and good functional group compatibility .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 284.03 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . The compound has no hydrogen bond donors and has 5 hydrogen bond acceptors . It has a topological polar surface area of 45.8 Ų .
Scientific Research Applications
Synthesis of Polyfunctional Scaffolds
This compound serves as a precursor for the synthesis of heavily substituted cyclopropane esters. These esters are prepared with high yields and diastereoselection, offering a range of diversity for further chemical synthesis .
Phase Transfer Catalysis
In the realm of organic synthesis, this benzene derivative is utilized under Phase Transfer Catalysis (PTC) conditions. It’s involved in cyclopropanation reactions of isoxazoles, which are crucial for creating compounds with multiple functional groups .
Electrophilic Aromatic Substitution Reactions
The bromo and nitro groups on the benzene ring make it a suitable candidate for further functionalization through electrophilic aromatic substitution. This allows for the introduction of additional substituents, expanding the molecule’s utility in complex organic syntheses .
Biological Material Synthesis
As a biochemical reagent, 1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene can be used to create biological materials or organic compounds for life science research, highlighting its versatility beyond just chemical synthesis .
Ullmann Cross-Coupling Reactions
This compound is reported to participate in palladium-mediated Ullmann cross-coupling reactions. Such reactions are pivotal for constructing carbon-carbon bonds, thereby enabling the synthesis of complex organic molecules .
Preparation of Electrophilic Organic Cations
The trifluoromethyl group in this compound is instrumental in preparing electrophilic organic and organometallic cations. These cations are essential in various organic reactions and can act as intermediates for further transformations .
Nucleophilic Substitution Reactions
Given its structure, this benzene derivative can undergo nucleophilic substitution reactions at the benzylic position. This property is particularly useful for modifying the compound’s functional groups to tailor it for specific scientific applications .
Generation of Diversity in Compound Libraries
The presence of multiple reactive sites on this compound makes it a valuable entity for generating diversity in compound libraries. This is especially beneficial for drug discovery and development, where a wide array of derivatives is needed for screening .
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-4-6(9)2-5(8(10,11)12)3-7(4)13(14)15/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPBXYJIVKCICH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646805 |
Source
|
Record name | 1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene | |
CAS RN |
239079-89-1 |
Source
|
Record name | 1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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